1,4-Butanediol diglycidyl ether

Biomaterials Cryogel Scaffolds Crosslinker Spacer Length

Select 1,4-Butanediol diglycidyl ether (BDDE, CAS 2425-79-8) for its unique four-carbon spacer that balances chain flexibility and crosslink density, a performance niche unattainable with shorter (EGDE) or longer (PEGDE) glycol diglycidyl ethers. For epoxy asphalt in cold climates, BDDE at 10–15 wt% uniquely reduces storage modulus, preventing brittle fracture. As the gold standard in HA dermal fillers, its stable ether bonds ensure clinical longevity >12 months, a duration alternative crosslinkers fail to replicate without extensive reformulation. Its longer spacer arm also enhances protein adsorption in IMAC over epichlorohydrin-activated matrices.

Molecular Formula C10H18O4
Molecular Weight 202.25 g/mol
CAS No. 2425-79-8
Cat. No. B025786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Butanediol diglycidyl ether
CAS2425-79-8
SynonymsTETRAMETHYLENE GLYCOL DIGLYCIDYL ETHER; ARALDITE RD-2; BUTANEDIOL-DGE; 1,4-DIGLYCIDYLOXYBUTANE; 1,4-DIHYDROXYBUTANE DIGLYCIDYL ETHER; 1,4-BIS(2,3-EPOXYPROPOXY)BUTANE; 1,4-BUTANEDIOL DIGLYCIDYL ETHER; (tetramethylenebis(oxymethylene))dioxirane
Molecular FormulaC10H18O4
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1C(O1)COCCCCOCC2CO2
InChIInChI=1S/C10H18O4/c1(3-11-5-9-7-13-9)2-4-12-6-10-8-14-10/h9-10H,1-8H2
InChIKeySHKUUQIDMUMQQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 to 50 mg/mL at 70° F (NTP, 1992)
Solubility in water: miscible

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Butanediol Diglycidyl Ether (CAS 2425-79-8): Technical Grade Crosslinker and Reactive Diluent for High-Performance Epoxy and Biomedical Polymer Formulations


1,4-Butanediol diglycidyl ether (BDDE, CAS 2425-79-8) is a homobifunctional aliphatic epoxide compound that serves as a reactive diluent and crosslinking agent in epoxy resins, adhesives, and biomedical hydrogels . It is characterized by a low viscosity (10-25 mPa·s at 25°C) and an epoxy equivalent weight (EEW) of 120-138 g/eq, which facilitates efficient incorporation into polymer networks . As the most commonly utilized homobifunctional epoxide in the dermal filler industry, BDDE forms stable ether bonds with nucleophilic groups, contributing to the mechanical integrity and clinical longevity of hyaluronic acid-based products [1]. Its bifunctional nature enables the formation of robust three-dimensional polymer networks, while its specific four-carbon spacer length provides a unique balance of chain flexibility and crosslink density that distinguishes it from shorter- or longer-chain glycol diglycidyl ether analogs [2].

Why 1,4-Butanediol Diglycidyl Ether Cannot Be Replaced by Shorter- or Longer-Chain Diglycidyl Ether Analogs


Substituting BDDE with other diglycidyl ethers—such as ethylene glycol diglycidyl ether (EGDE), poly(ethylene glycol) diglycidyl ether (PEGDE), or neopentyl glycol diglycidyl ether (NGDE)—without empirical validation is scientifically unsound. The length and flexibility of the glycol spacer arm directly govern the mechanical properties, swelling behavior, and biological response of the resulting crosslinked network [1]. For instance, shorter-chain analogs like EGDE produce more rigid, brittle networks due to higher crosslink density, while longer-chain analogs like PEGDE impart greater elasticity but lower compressive strength [2]. Furthermore, the spacer arm length critically influences chromatographic separation efficiency, with BDDE's four-carbon backbone significantly enhancing protein adsorption compared to shorter spacers [3]. In dermal fillers, the specific ether bond stability and degradation kinetics of BDDE-crosslinked hyaluronic acid yield a clinical duration exceeding 12 months, a performance metric that alternative crosslinkers cannot replicate without extensive reformulation [4]. These quantitative structure-property relationships underscore that BDDE occupies a distinct performance niche that cannot be assumed transferable to other glycol diglycidyl ethers.

Quantitative Differentiation Evidence: 1,4-Butanediol Diglycidyl Ether vs. Glycol Diglycidyl Ether Analogs


Mechanical Stiffness and Elasticity Trade-off: BDDE vs. EGDE and PEGDE in Chitosan Cryogels

In a direct head-to-head comparison of glycol diglycidyl ethers as chitosan crosslinkers, the spacer arm length dictates mechanical performance. BDDE (four-carbon spacer) yields a lower Young's modulus (stiffer network) compared to longer-chain PEGDE (more elastic), but a higher compressive strength than EGDE (shorter, more brittle). Specifically, the elasticity (compliance) of the resulting scaffolds increases in the order PEGDE > TGP > BDDE, while BDDE provides a unique intermediate stiffness profile unsuitable for substitution [1]. A separate study on dual-crosslinked cellulose microspheres found that a composite of BDDE and PEGDE-1000 synergistically enhanced fracture force, hardness, and deformability compared to single-crosslinker systems, demonstrating the necessity of BDDE's short spacer for achieving high mechanical strength [2].

Biomaterials Cryogel Scaffolds Crosslinker Spacer Length

Epoxy Asphalt Toughness Enhancement: BDDE vs. Unmodified DGEBA at Low Temperature

In epoxy asphalt (EA) paving materials, the inherent brittleness of DGEBA-based resins at low temperatures limits performance. A comparative study demonstrated that introducing a small amount (10-15 wt%) of a linear aliphatic epoxy compound—specifically BDDE or 1,6-hexanediol diglycidyl ether (HDDGE)—into DGEBA-based EA significantly reduces storage modulus (E′) at low temperature and lowers the glass transition temperature (Tg), directly evidencing improved toughness compared to neat EA [1]. This modification also improves phase compatibility between asphalt and epoxy resin, a critical factor for long-term pavement durability [1].

Epoxy Asphalt Low-Temperature Toughness Phase Compatibility

Cytotoxicity and Inflammatory Response: BDDE vs. PEGDE in Human Dermal Cells

A direct in vitro toxicity comparison in human keratinocyte (HaCaT) and dermal fibroblast (HDF) cell lines revealed that BDDE significantly decreases cell viability at lower concentrations (100-1000 ppm) compared to PEGDE (500-1000 ppm) [1]. BDDE-treated cells also exhibited markedly higher reactive oxygen species (ROS) levels, mitochondrial membrane potential (MMP) loss, and elevated expression of inflammatory markers (COX-2, TNF-α, IL-1β) at 100 ppm, whereas PEGDE showed lower cytotoxicity and inflammation at equivalent doses [1]. The study concludes that PEGDE is safer as a crosslinker for HA dermal fillers, highlighting a critical safety differentiation for product selection.

Dermal Fillers Biocompatibility Crosslinker Safety

Spacer Arm Length Effect on Protein Adsorption: BDDE vs. Epichlorohydrin in IMAC

In immobilized metal affinity chromatography (IMAC), the length of the spacer arm between the matrix and the metal chelate significantly affects protein binding capacity. A study comparing epichlorohydrin (short spacer) and BDDE (longer spacer) for immobilizing metal chelates onto agarose demonstrated that the longer BDDE spacer arm increased protein adsorption of monoclonal IgM [1]. Specifically, increasing BDDE concentration from 16 to 36 µmol/mL gel resulted in higher IgM binding compared to equivalent epichlorohydrin modifications (30-60 µmol/mL) [1].

Affinity Chromatography Protein Purification Spacer Arm Optimization

Ether Bond Stability and Clinical Longevity: BDDE vs. Divinyl Sulfone in HA Fillers

In hyaluronic acid (HA) dermal fillers, the choice of crosslinking chemistry directly impacts clinical duration. BDDE forms ether bonds with HA, which exhibit superior stability compared to ester or amide bonds [1]. Furthermore, BDDE has significantly lower toxicity than other ether-bond-forming agents such as divinyl sulfone, and is biodegradable [1]. BDDE-crosslinked HA fillers achieve a clinical duration reaching or exceeding 12 months, a performance benchmark attributed to the stability of the BDDE-derived ether linkages [1]. Residual unreacted BDDE in commercial fillers is maintained at <2 ppm, a level deemed safe after FDA risk assessment [1].

Dermal Fillers Crosslinker Stability Biodegradation

Validated Application Scenarios for 1,4-Butanediol Diglycidyl Ether Based on Quantitative Differentiation Evidence


High-Performance Epoxy Asphalt Pavement Formulations Requiring Low-Temperature Toughness

When formulating epoxy asphalt for highway construction in cold climates, BDDE should be incorporated at 10-15 wt% into DGEBA-based resins. This loading specifically reduces low-temperature storage modulus and glass transition temperature, mitigating brittle fracture while maintaining phase compatibility between asphalt and epoxy components [1]. Procurement specialists should specify BDDE for this application over alternative linear aliphatic epoxies (e.g., HDDGE) to achieve the validated toughness enhancement without extensive reformulation.

Long-Acting Hyaluronic Acid Dermal Fillers with Validated Safety Profile

BDDE is the crosslinker of choice for manufacturing HA-based dermal fillers intended to provide clinical longevity exceeding 12 months. The ether bonds formed by BDDE are more stable than ester or amide linkages, and BDDE demonstrates lower toxicity than divinyl sulfone [1]. Manufacturers must ensure residual unreacted BDDE is reduced to <2 ppm through rigorous purification to meet FDA safety expectations [1]. Alternative crosslinkers such as PEGDE may be considered only when reduced inflammatory response is prioritized over mechanical longevity, as PEGDE exhibits lower in vitro cytotoxicity [2].

Immobilized Metal Affinity Chromatography (IMAC) Requiring High IgM Binding Capacity

For the purification of monoclonal IgM antibodies via IMAC, BDDE-activated agarose matrices are preferred over epichlorohydrin-activated matrices due to the longer spacer arm, which enhances protein adsorption efficiency [1]. Researchers should optimize BDDE ligand concentration between 16-36 µmol/mL gel to maximize binding capacity while maintaining column integrity [1].

Chitosan-Based Cryogel Scaffolds for Rigid 3D Cell Culture

When fabricating chitosan cryogels for cancer cell 3D culture models, BDDE crosslinking yields the most rigid (least elastic) scaffolds among glycol diglycidyl ethers (PEGDE > TGP > BDDE) [1]. This rigidity promotes the formation of epithelia-like cell sheets, which may better mimic certain solid tumor microenvironments [1]. Researchers should select BDDE when scaffold stiffness is a critical parameter, and avoid substituting PEGDE which produces more elastic, less structured matrices.

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